4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound with the molecular formula C7H8BrF2N2O. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and an ethoxymethyl group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a pyrazole derivative, followed by the introduction of the difluoromethyl and ethoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole exerts its effects is largely dependent on its interaction with molecular targets. The bromine and difluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the ethoxymethyl group can influence the compound’s solubility and bioavailability. The exact pathways involved vary depending on the specific application and target.
Comparison with Similar Compounds
- 4-Bromo-1-(difluoromethyl)-2-ethylbenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Comparison: Compared to these similar compounds, 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2O/c1-2-13-4-6-5(8)3-12(11-6)7(9)10/h3,7H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVNUTDMETUCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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